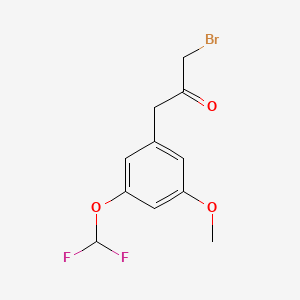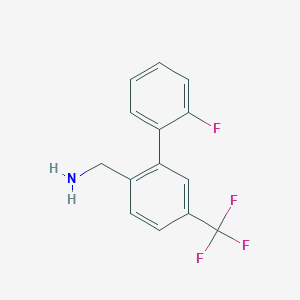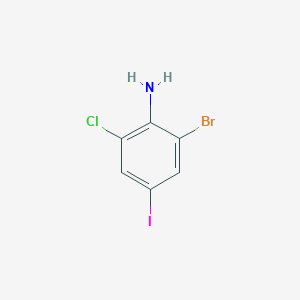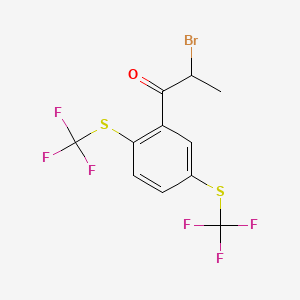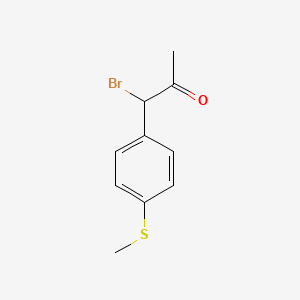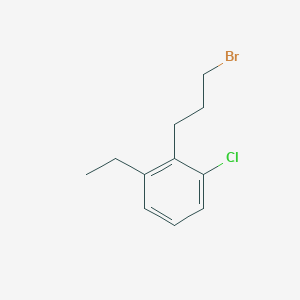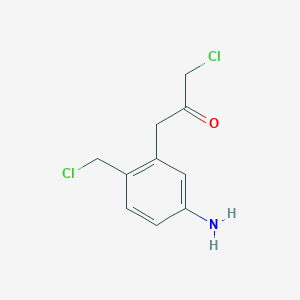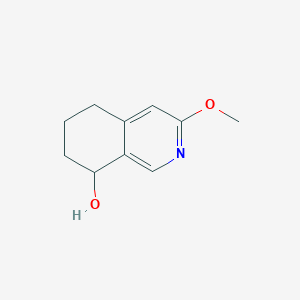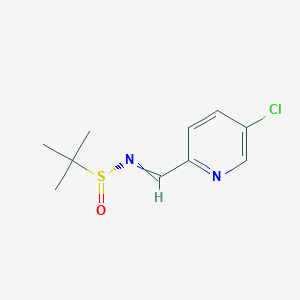
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one typically involves the chloromethylation of 2-methylphenylpropan-2-one. This can be achieved through the reaction of 2-methylphenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but includes a methylthio group instead of a methyl group.
3-Chloro-2-methyl-1-propene: Another related compound with a simpler structure and different reactivity.
Uniqueness
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
1-[3-(chloromethyl)-2-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-8(13)6-10-4-3-5-11(7-12)9(10)2/h3-5H,6-7H2,1-2H3 |
InChIキー |
JCGIJBXKHRTRSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1CCl)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
